molecular formula C27H34N6O2S2 B2824813 N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-butyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 476439-13-1

N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-butyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2824813
CAS No.: 476439-13-1
M. Wt: 538.73
InChI Key: BBYIPPGXYSRXHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-butyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiazole moiety, a triazole ring, and an adamantane core. These structural features contribute to its distinct chemical properties and potential biological activities.

Properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-butyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N6O2S2/c1-2-3-8-33-22(15-28-24(35)27-12-17-9-18(13-27)11-19(10-17)14-27)31-32-26(33)36-16-23(34)30-25-29-20-6-4-5-7-21(20)37-25/h4-7,17-19H,2-3,8-16H2,1H3,(H,28,35)(H,29,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYIPPGXYSRXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NN=C1SCC(=O)NC2=NC3=CC=CC=C3S2)CNC(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-butyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps, including the formation of the benzothiazole and triazole rings, followed by their coupling with the adamantane core. Common synthetic routes may involve:

    Formation of Benzothiazole: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound.

    Formation of Triazole: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Coupling Reactions: The benzothiazole and triazole intermediates are then coupled with the adamantane core using appropriate linkers and coupling agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-butyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-butyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole and triazole moieties may interact with enzymes or receptors, modulating their activity. The adamantane core provides structural stability and enhances the compound’s ability to penetrate biological membranes.

Comparison with Similar Compounds

Similar Compounds

    N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-butyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide: shares similarities with other compounds containing benzothiazole, triazole, and adamantane moieties.

    Similar Compounds: Benzothiazole derivatives, triazole derivatives, and adamantane derivatives.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical and biological properties not observed in other similar compounds.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing this compound, and how are reaction conditions optimized?

  • Methodology :

  • Step 1 : Cyclization of hydrazinecarbothioamide derivatives in an alkaline medium (e.g., KOH in water) to form the triazole core .
  • Step 2 : Introduction of the adamantane moiety via nucleophilic substitution or coupling reactions using agents like EDC/HATU in DMF .
  • Optimization : Monitor reaction progress with TLC/HPLC; adjust temperature (typically 60–80°C), solvent polarity, and catalyst stoichiometry to enhance yield (≥70%) and purity (≥95%) .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methods :

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., adamantane protons at δ 1.6–2.1 ppm; triazole protons at δ 7.5–8.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated for C₂₈H₃₄N₆O₂S₂: 562.21) .
  • X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths/angles (e.g., C-S bond: ~1.78 Å) .

Q. What biological activities are predicted based on structural analogs?

  • Analog Data :

  • Triazole-adamantane hybrids show antimicrobial activity (e.g., MIC = 2–8 µg/mL against Candida albicans) .
  • Benzothiazole derivatives exhibit anticancer potential (IC₅₀ = 0.37 µM in HeLa cells via apoptosis) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Approach :

  • Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .
  • Compare experimental X-ray data with computational models (e.g., DFT-optimized geometries) .
  • Case Study : Discrepancies in sulfur oxidation states resolved via XPS (binding energy ~163 eV for thioether groups) .

Q. What strategies improve yield in multi-step syntheses?

  • Key Factors :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability .
  • Catalysts : Use Pd-based catalysts for Suzuki couplings (yield increase from 50% to 85%) .
  • Purification : Gradient HPLC (C18 column, acetonitrile/water) removes byproducts .

Q. How to design experiments to elucidate the compound’s mechanism of action?

  • Protocol :

  • In Vitro Assays : Enzyme inhibition studies (e.g., CYP450 isoforms) using fluorogenic substrates .
  • QSAR Modeling : Correlate substituent effects (e.g., alkyl chain length) with bioactivity (R² > 0.85) .
  • Cellular Uptake : Fluorescent tagging (e.g., BODIPY conjugates) tracked via confocal microscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.